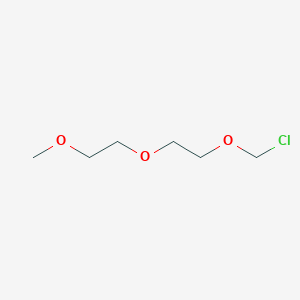

1-(chloromethoxy)-2-(2-methoxyethoxy)ethane

Description

1-(chloromethoxy)-2-(2-methoxyethoxy)ethane: is an organic compound with the chemical formula C₅H₁₁ClO₃ . It is a colorless liquid classified as a chloroalkyl ether. This compound is primarily used as an alkylating agent in organic synthesis, particularly for introducing the methoxyethoxy ether (MEM) protecting group .

Properties

Molecular Formula |

C6H13ClO3 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

1-[2-(chloromethoxy)ethoxy]-2-methoxyethane |

InChI |

InChI=1S/C6H13ClO3/c1-8-2-3-9-4-5-10-6-7/h2-6H2,1H3 |

InChI Key |

IPZWGOLZWPDXFK-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with thionyl chloride or phosphorus trichloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

CH₃OCH₂CH₂OCH₂OH+SOCl₂→CH₃OCH₂CH₂OCH₂Cl+SO₂+HCl

Industrial Production Methods: On an industrial scale, the production of 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as alcohols, amines, and thiols.

Deprotection Reactions: The MEM protecting group can be cleaved using Lewis acids or Brønsted acids, reverting to the original alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium alkoxides, amines, and thiols in solvents such as dichloromethane or tetrahydrofuran.

Deprotection: Acids like hydrochloric acid, trifluoroacetic acid, or boron trifluoride etherate.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include ethers, amines, or thioethers.

Deprotection Products: The primary product is the original alcohol, 2-(2-Methoxyethoxy)ethanol.

Scientific Research Applications

Chemistry:

Protecting Groups: Widely used in organic synthesis for protecting hydroxyl groups during multi-step synthesis.

Alkylating Agent: Utilized in the synthesis of various organic compounds by introducing the MEM group.

Biology and Medicine:

Drug Synthesis: Employed in the synthesis of pharmaceutical intermediates where protection of functional groups is necessary.

Industry:

Mechanism of Action

The primary mechanism of action for 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane involves its role as an alkylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic site, displacing the chloride ion. This reaction is facilitated by the electron-withdrawing effect of the ether groups, which stabilizes the transition state and enhances the reactivity of the compound .

Comparison with Similar Compounds

Methoxymethyl chloride (MOM-Cl): Another chloroalkyl ether used for similar protecting group applications but generally less stable than MEM-Cl.

Ethoxymethyl chloride (EOM-Cl): Similar in function but with different steric and electronic properties.

Uniqueness:

Stability: 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane offers greater stability compared to methoxymethyl chloride, making it more suitable for reactions requiring harsh conditions.

Ease of Deprotection: The MEM group is easier to remove under mild acidic conditions compared to other protecting groups, providing an advantage in multi-step syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.